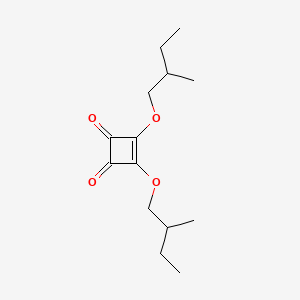
3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione is a derivative of squaric acid, a compound known for its unique four-membered ring structure
Preparation Methods
The synthesis of 3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with 2-methylbutanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione can be compared with other squaric acid derivatives, such as:
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Known for its use in the synthesis of chiral squaramides.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Used in fluorescence detection and as a building block for polymeric networks.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Employed in the synthesis of semisquarylium dyes for selective sensing applications .
These compounds share similar core structures but differ in their substituents, leading to unique properties and applications.
Properties
CAS No. |
61699-66-9 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,4-bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H22O4/c1-5-9(3)7-17-13-11(15)12(16)14(13)18-8-10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
QZCAPMCXVBGBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=C(C(=O)C1=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
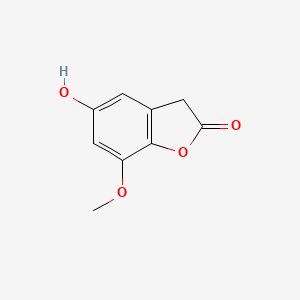
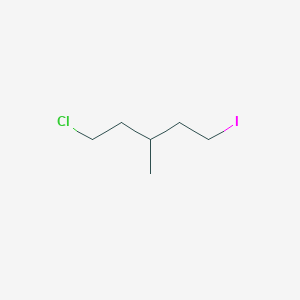
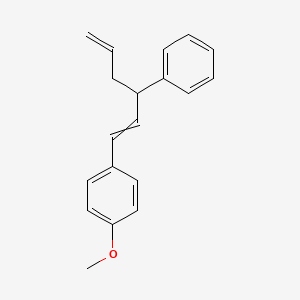
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)

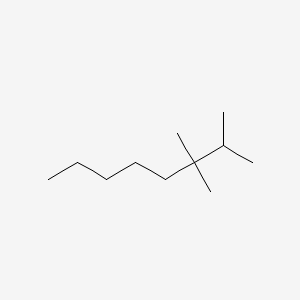
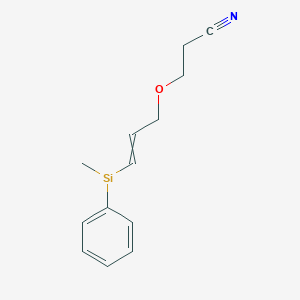
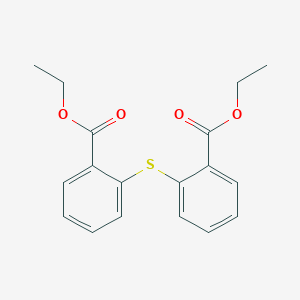

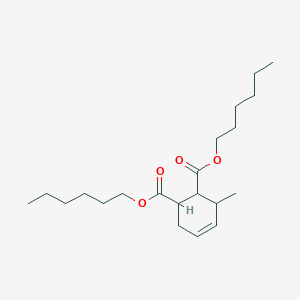


![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
